molecular formula C9H10BNO3 B7952353 [2-(4-Cyanophenoxy)ethyl]boronic acid

[2-(4-Cyanophenoxy)ethyl]boronic acid

Cat. No.: B7952353
M. Wt: 190.99 g/mol
InChI Key: WVHXBHDRVSBXSU-UHFFFAOYSA-N
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Description

[2-(4-Cyanophenoxy)ethyl]boronic acid is an organoboron compound with the molecular formula C9H10BNO3. It is a boronic acid derivative that contains a cyanophenoxy group attached to an ethyl chain, which is further bonded to a boronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Cyanophenoxy)ethyl]boronic acid typically involves the borylation of an appropriate precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to control reaction parameters precisely, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Cyanophenoxy)ethyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters .

Mechanism of Action

The mechanism of action of [2-(4-Cyanophenoxy)ethyl]boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in sensing applications and in the design of enzyme inhibitors, where the compound can bind to active sites and inhibit enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Similar in structure but lacks the cyanophenoxy group.

    4-Cyanophenylboronic acid: Contains a cyanophenyl group but lacks the ethyl chain.

    2-(4-Methoxyphenoxy)ethylboronic acid: Similar structure with a methoxy group instead of a cyano group.

Uniqueness

[2-(4-Cyanophenoxy)ethyl]boronic acid is unique due to the presence of both the cyanophenoxy group and the ethyl chain, which provide distinct reactivity and binding properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a versatile compound in various applications .

Properties

IUPAC Name

2-(4-cyanophenoxy)ethylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO3/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4,12-13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHXBHDRVSBXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCOC1=CC=C(C=C1)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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